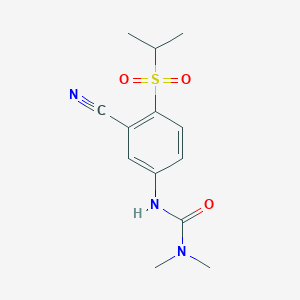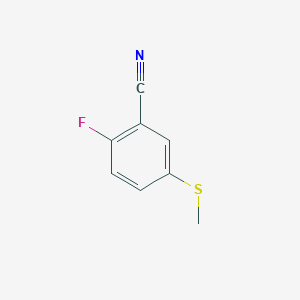
ethyl 2-((5-oxopentyl)oxy)acetate
Overview
Description
ethyl 2-((5-oxopentyl)oxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-oxopentanoic acid
Reduction: 5-hydroxypentyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like smell, used in the food industry.
Uniqueness
ethyl 2-((5-oxopentyl)oxy)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and additional functional groups make it more versatile in various chemical reactions compared to simpler esters like ethyl acetate.
Properties
CAS No. |
106555-78-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(5-oxopentoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3 |
InChI Key |
YNJMSZLXVZTNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

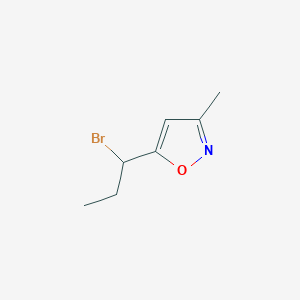
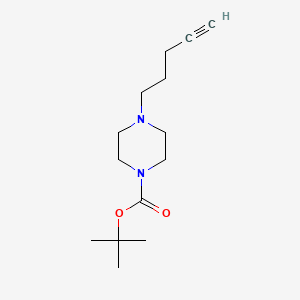

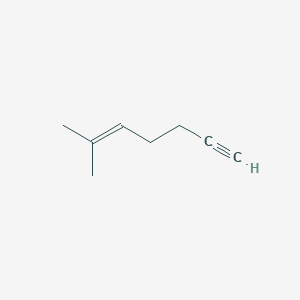


![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)

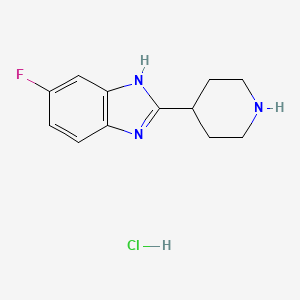
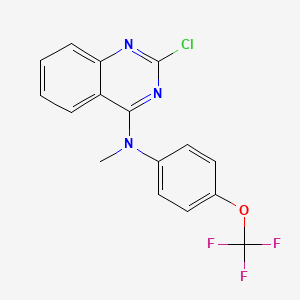
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
